molecular formula C10H9F3O2 B13906138 Methyl 2-methyl-5-(trifluoromethyl)benzoate

Methyl 2-methyl-5-(trifluoromethyl)benzoate

Cat. No.: B13906138
M. Wt: 218.17 g/mol
InChI Key: FXRXVKXAJXZKKB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(trifluoromethyl)benzoate (CAS: 294190-13-9) is an aromatic ester with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. Its structure features a benzoate backbone substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group is a strong electron-withdrawing moiety, while the methyl group contributes steric bulk. The compound’s synthetic utility lies in its role as an intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 2-methyl-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-7(10(11,12)13)5-8(6)9(14)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRXVKXAJXZKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route from Toluene via Friedel-Crafts Acylation

A documented upstream synthesis starts from toluene and proceeds through Friedel-Crafts acylation using trifluoroacetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). This introduces the trifluoromethyl group meta to the methyl substituent, yielding 2-methyl-3-(trifluoromethyl)benzoyl chloride, which can be hydrolyzed to the corresponding acid and then esterified to the methyl ester.

Step Reaction Conditions Yield / Notes
1 Friedel-Crafts acylation of toluene with trifluoroacetic anhydride AlCl3 catalyst, temperature and time optimized per lab scale High regioselectivity for meta substitution
2 Hydrolysis of acid chloride to 2-methyl-3-(trifluoromethyl)benzoic acid Aqueous workup under controlled pH Efficient conversion
3 Esterification with methanol Sulfuric acid catalyst, reflux, inert atmosphere, 18 h typical High yield and purity achievable

This route is supported by data from A2Bchem and BenchChem, which emphasize the importance of controlling stoichiometry, temperature, and reaction time to optimize yield and purity.

Catalytic Trifluoromethylation Using Iridium Complexes

An alternative advanced synthetic method involves catalytic trifluoromethylation of methyl-substituted benzoates using iridium complexes. For example, methyl 3-methylbenzoate can be converted to methyl 3-methyl-5-(trifluoromethyl)benzoate via:

Step Catalyst / Reagent Solvent Temp / Time Atmosphere Yield / Notes
1 (1,5-cyclooctadiene)(methoxy)iridium(I) dimer with 4,4'-di-tert-butyl-2,2'-bipyridine Tetrahydrofuran 80 °C, 18 h Inert Selective trifluoromethylation
2 Potassium fluoride N,N-dimethylformamide 50 °C, 18 h Inert Completion of trifluoromethylation

This method, detailed by Litvinas et al. (2012), offers a modern catalytic approach that can be adapted for regioselective trifluoromethylation, potentially applicable to the 2-methyl isomer with appropriate modifications.

Esterification Techniques

Esterification of the corresponding benzoic acid derivatives to methyl esters is typically achieved by acid-catalyzed reaction with methanol. Two main approaches are:

Method Catalyst Conditions Yield Notes
Conventional reflux Concentrated sulfuric acid Reflux, 18 h, inert atmosphere Up to 94% Standard, reliable
Microwave-assisted Concentrated sulfuric acid 125 °C, 2 h, microwave irradiation ~51% Faster but moderate yield

The conventional reflux method provides higher yields and is preferred for scale-up, while microwave-assisted esterification offers time savings at some cost to yield.

Related Preparations and Analogous Compounds

Though direct literature on methyl 2-methyl-5-(trifluoromethyl)benzoate is limited, closely related compounds such as methyl 2-methyl-3-(trifluoromethyl)benzoate and methyl 3-methyl-5-(trifluoromethyl)benzoate have well-documented synthetic routes. These analogs provide valuable insight into regioselective trifluoromethylation and esterification strategies that can be adapted for the target compound.

Summary Table of Preparation Methods

Preparation Step Reagents / Catalysts Conditions Yield / Remarks Source
Friedel-Crafts acylation (for trifluoromethyl introduction) Toluene, trifluoroacetic anhydride, AlCl3 Controlled temp, inert atmosphere High regioselectivity
Hydrolysis to benzoic acid derivative Acid chloride, aqueous workup Mild conditions Efficient
Esterification to methyl ester Methanol, H2SO4 catalyst Reflux 18 h or microwave 51-94%
Catalytic trifluoromethylation Iridium complex, KF THF/DMF, 50-80 °C, inert Selective trifluoromethylation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Trifluoromethyl ketones.

    Reduction: 2-methyl-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals Methyl 2-methyl-5-(trifluoromethyl)benzoate's unique structure allows it to serve in pharmaceutical applications.
  • Interaction with Enzymes It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the cleavage of the ester bond, producing methanol and 2-methyl-5-(trifluoromethyl)benzoic acid. It has been studied for its potential effects on metabolic pathways, influencing enzyme activity and cellular metabolism.
  • Synthesis of Pharmaceuticals Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
  • Drug Development Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate has been investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Other Applications

  • Production of Specialty Chemicals and Materials Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate is utilized in the production of specialty chemicals and materials with specific properties.
  • Large-Scale Processes It is used in a novel method for preparing (5S)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-benzoic acid with an advantageous high yield, in particular when used in a large-scale process .
  • Synthesis this compound is synthesized by reacting (5RS)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-benzoic acid with a compound of Formula (2A), (2B) or (2C) in an organic solvent .
  • Agrochemicals Methyl 2,5-dichloro-3-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of various agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The ester group can be hydrolyzed by esterases, releasing the active form of the compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS: 773873-90-8)
  • Formula : C₉H₆F₄O₂
  • Molecular Weight : 222.14 g/mol
  • Key Differences: The trifluoromethyl group is at position 2, and a fluorine atom replaces the methyl group at position 5.
Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS: 61500-87-6)
  • Formula: C₉H₈F₃NO₂
  • Molecular Weight : 219.16 g/mol
  • Key Differences: The -CF₃ group shifts to position 4, and an amino (-NH₂) group replaces the methyl at position 2. The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the target compound .

Functional Group Variations

Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS: 117324-58-0)
  • Formula: C₉H₈F₃NO₂
  • Molecular Weight : 219.16 g/mol
  • Key Differences: Substitution of the methyl group with an amino (-NH₂) at position 2 increases polarity, making this compound more reactive in nucleophilic reactions. It is a precursor in antitumor agent synthesis .
Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS: 556112-92-6)
  • Formula : C₉H₆F₄O₂
  • Molecular Weight : 222.13 g/mol
  • Key Differences : A fluorine atom replaces the methyl group at position 2, reducing steric hindrance. This smaller substituent may enhance metabolic stability in drug design .

Complex Substitutions

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS: 1698027-36-9)
  • Formula: C₉H₇ClF₃NO₂
  • Molecular Weight : 257.61 g/mol
  • Key Differences : Addition of a chlorine atom at position 4 introduces halogen-dependent interactions, such as van der Waals forces, which can improve binding affinity in biological systems .
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS: 1805457-70-8)
  • Formula : C₁₀H₇ClF₄O₂
  • Molecular Weight : 270.61 g/mol
  • Key Differences : The ethyl ester group increases lipophilicity compared to the methyl ester. The combined presence of chlorine and fluorine enhances resistance to enzymatic degradation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-methyl-5-(trifluoromethyl)benzoate 294190-13-9 C₁₀H₉F₃O₂ 218.17 -CH₃ (C2), -CF₃ (C5) Steric hindrance at C2, moderate polarity
Methyl 2-amino-5-(trifluoromethyl)benzoate 117324-58-0 C₉H₈F₃NO₂ 219.16 -NH₂ (C2), -CF₃ (C5) High polarity, hydrogen-bonding capability
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 556112-92-6 C₉H₆F₄O₂ 222.13 -F (C2), -CF₃ (C5) Low steric hindrance, enhanced metabolic stability
Methyl 5-fluoro-2-(trifluoromethyl)benzoate 773873-90-8 C₉H₆F₄O₂ 222.14 -CF₃ (C2), -F (C5) Altered electronic distribution
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 1698027-36-9 C₉H₇ClF₃NO₂ 257.61 -NH₂ (C2), -Cl (C4), -CF₃ (C5) Halogen-dependent interactions

Biological Activity

Methyl 2-methyl-5-(trifluoromethyl)benzoate is an organic compound characterized by a trifluoromethyl group, which significantly influences its chemical properties and biological activity. This article explores the biological activity of this compound, including its interactions with various biological systems, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C₉H₈F₃O₂
  • Functional Groups : Trifluoromethyl (-CF₃), methyl (-CH₃), and carboxylate ester groups.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. Notably, it has been shown to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the cleavage of the ester bond, producing methanol and 2-methyl-5-(trifluoromethyl)benzoic acid, potentially influencing metabolic pathways within cells .

Key Mechanisms :

  • Enzyme Interaction : Inhibition or modulation of enzyme activity.
  • Cellular Metabolism : Influence on metabolic pathways through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities. Below are summarized findings from notable studies:

Study ReferenceBiological ActivityFindings
Enzyme InteractionDemonstrated interaction with esterases leading to metabolic changes.
Antimicrobial ActivityPotential effects on microbial growth inhibition were noted, although specific mechanisms were not fully elucidated.
Toxicity AssessmentClassified as harmful if swallowed; causes skin irritation (H302, H315).

Case Studies

  • Antimicrobial Effects : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition of growth in certain pathogens, suggesting potential applications in pharmaceuticals .
  • Enzymatic Activity Modulation : Research focusing on enzyme kinetics revealed that this compound could modulate the activity of specific enzymes involved in metabolic processes, indicating its potential role as a biochemical tool in metabolic engineering.
  • Agrochemical Applications : Given its unique properties, this compound has been explored for use in agrochemicals. Its effectiveness in formulations aimed at pest control has been highlighted due to its biological activity against target organisms.

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